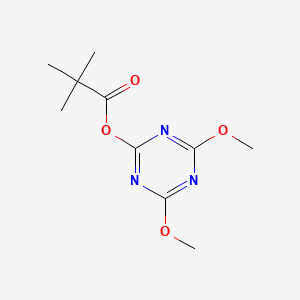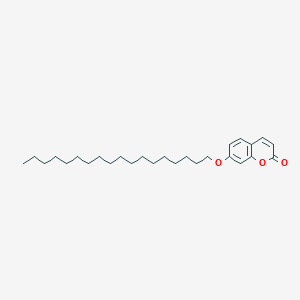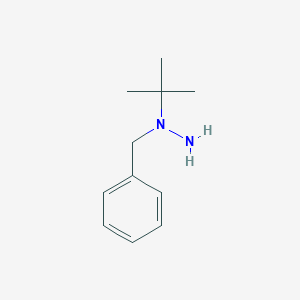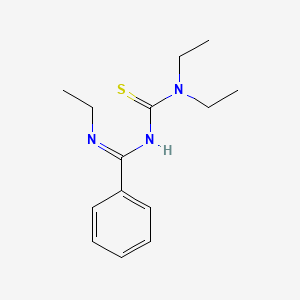
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is an organic compound that belongs to the triazine family. This compound is known for its role in various chemical reactions, particularly in the synthesis of amides and esters. It is widely used in organic chemistry due to its effectiveness as a coupling reagent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is typically synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction occurs spontaneously to form the quaternary ammonium chloride salt of the compound . The reaction is usually carried out in tetrahydrofuran as the solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in bulk and stored under dry inert gas to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate undergoes several types of chemical reactions, including:
Condensation Reactions: It is used to condense carboxylic acids and amines to form amides.
Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols.
Formation of Weinreb Amides: It converts carboxylic acids to Weinreb amides in protic solvents.
Common Reagents and Conditions
The compound is commonly used with reagents such as carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like tetrahydrofuran, methanol, or water. The reaction conditions are generally mild, often performed at room temperature and under atmospheric pressure .
Major Products Formed
The major products formed from these reactions include amides, esters, and Weinreb amides. These products are valuable intermediates in organic synthesis and are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate involves the activation of carboxylic acids. The carboxylic acid reacts with the compound to form an active ester, which then undergoes nucleophilic attack by an amine, alcohol, or other nucleophile. This results in the formation of the corresponding amide, ester, or other carboxylic derivative . The by-product of the reaction is 4,6-dimethoxy-1,3,5-triazin-2-ol .
Comparación Con Compuestos Similares
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is often compared with other coupling reagents such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used for similar applications but less efficient in some cases.
N,N’-Dicyclohexylcarbodiimide (DCC): Another common coupling reagent but can cause side reactions and is less stable.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Used for amide bond formation but requires additional reagents for activation.
The uniqueness of this compound lies in its high efficiency, mild reaction conditions, and versatility in forming various carboxylic derivatives .
Propiedades
| 91889-76-8 | |
Fórmula molecular |
C10H15N3O4 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
(4,6-dimethoxy-1,3,5-triazin-2-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)6(14)17-9-12-7(15-4)11-8(13-9)16-5/h1-5H3 |
Clave InChI |
HBGGPCYFWMJIJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=NC(=NC(=N1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)



